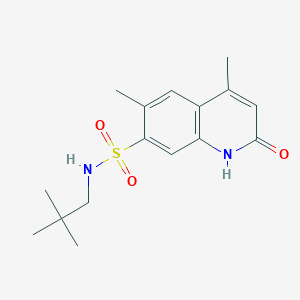
2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile, also known as CMMA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CMMA is a member of the acrylonitrile family, which is known for its diverse range of biological activities. In
科学的研究の応用
2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. It has been studied for its potential use in the treatment of various diseases, such as cancer, neurodegenerative diseases, and inflammation-related disorders. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has also been used as a tool in chemical biology research to study protein-protein interactions and cellular signaling pathways.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile is not fully understood, but it is thought to involve the modulation of various signaling pathways. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has also been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has also been shown to have antioxidant properties, which may protect against oxidative stress. In cancer cells, 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile has been shown to induce cell death and inhibit cell proliferation.
実験室実験の利点と制限
One advantage of using 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile in lab experiments is its relatively simple synthesis method, which makes it accessible to researchers. 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile also has a range of biological activities, which makes it a useful tool for studying various biological processes. However, one limitation of using 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile. One area of interest is the development of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile-based therapeutics for the treatment of various diseases. Another area of interest is the use of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile as a tool in chemical biology research to study protein-protein interactions and cellular signaling pathways. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile and its potential toxicity.
合成法
2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile can be synthesized through a simple reaction between 4-chlorobenzaldehyde and 4-methoxy-3-methylphenylacetonitrile in the presence of a base and a catalyst. The reaction proceeds through a Knoevenagel condensation reaction, resulting in the formation of 2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)acrylonitrile. The yield of this reaction can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
特性
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO/c1-12-9-13(3-8-17(12)20-2)10-15(11-19)14-4-6-16(18)7-5-14/h3-10H,1-2H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNIDUFTMCKJHA-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-chlorophenyl)-3-(4-methoxy-3-methylphenyl)prop-2-enenitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)

![N-benzyl-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]propanamide](/img/structure/B5879871.png)
![dimethyl 2-{[2-(acetyloxy)benzoyl]amino}terephthalate](/img/structure/B5879879.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B5879880.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]acetamide](/img/structure/B5879900.png)
![1-[3-(4-tert-butylphenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5879903.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-(3-nitrophenyl)urea](/img/structure/B5879905.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)